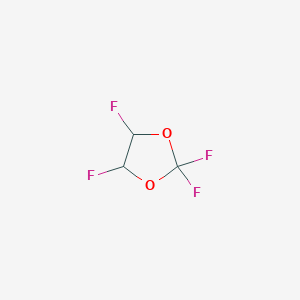
Dioxyflurane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxyflurane is a colorless gas with the chemical formula C₃H₂F₄O₂ and a molecular weight of 146.04 g/mol . This compound has been investigated for various applications, including its potential use as an anesthetic agent. it is not currently used in medicine due to its potential to cause paralysis and respiratory failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioxyflurane typically involves the chlorination of 1,3-dioxolane with molecular chlorine in the presence of light to produce hexachloro-1,3-dioxolane. This product is then fluorinated using antimony trifluoride . Another method involves the dechlorination of 4,5-dichloro-2,2,4,5-tetrafluoro-1,3-dioxolane with magnesium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes mentioned above can be scaled up for industrial applications, involving the use of large-scale reactors and appropriate safety measures to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
Dioxyflurane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with chlorine to form hydrogen fluoride, which is corrosive to the respiratory tract.
Polymerization: This compound can copolymerize with other fluorinated materials.
Common Reagents and Conditions
Chlorine: Used in substitution reactions to form hydrogen fluoride.
Antimony Trifluoride: Used in the fluorination step during synthesis.
Magnesium: Used in the dechlorination process.
Major Products Formed
Hydrogen Fluoride: Formed during substitution reactions with chlorine.
Fluorinated Polymers: Formed during copolymerization reactions.
Scientific Research Applications
Dioxyflurane has been investigated for several scientific research applications:
Mechanism of Action
The mechanism of action of Dioxyflurane as an anesthetic agent involves its interaction with the central nervous systemThe compound’s potential to cause paralysis and respiratory failure suggests that it may interfere with neural transmission and respiratory function .
Comparison with Similar Compounds
Similar Compounds
2,2,4,5-Tetrafluoro-1,3-dioxole: A similar compound with a slightly different structure.
4,5-Dichloro-2,2,4,5-tetrafluoro-1,3-dioxolane: A precursor used in the synthesis of Dioxyflurane.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with different applications.
Properties
CAS No. |
60010-41-5 |
|---|---|
Molecular Formula |
C3H2F4O2 |
Molecular Weight |
146.04 g/mol |
IUPAC Name |
2,2,4,5-tetrafluoro-1,3-dioxolane |
InChI |
InChI=1S/C3H2F4O2/c4-1-2(5)9-3(6,7)8-1/h1-2H |
InChI Key |
YZZFGBLSYPZDFO-UHFFFAOYSA-N |
SMILES |
C1(C(OC(O1)(F)F)F)F |
Canonical SMILES |
C1(C(OC(O1)(F)F)F)F |
Synonyms |
dioxyflurane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)
![(5E)-5-[[2-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1199566.png)
![17-(3-methoxypropyl)-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1199568.png)
![6-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1199569.png)
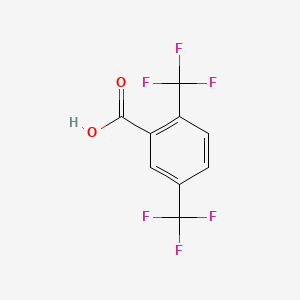
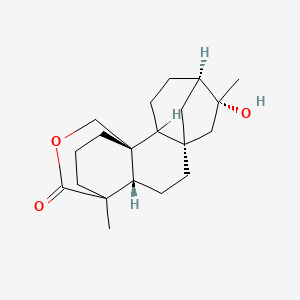

![N,N-dimethyl-N'-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanimidamide](/img/structure/B1199576.png)
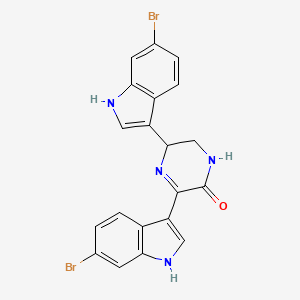
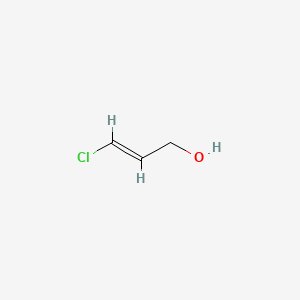
![2(H)-[1]Benzothiopyrano[4,2-cd]indazol-8-ol, 5-[(2-amino-ethyl)amino]-2-[2-(diethylamino)ethyl]-, trihydrochloride](/img/structure/B1199583.png)



